Branched 4-Alkoxy Substituents Abolish DAO Inhibition
In a systematically characterized series of thiophene-2-carboxylic acid-based DAO inhibitors, the parent compound (1a) inhibited human DAO with an IC₅₀ of 7.8 ± 1.7 µM, and the 4-methyl analog (1i) showed improved potency with an IC₅₀ of 1.3 ± 0.2 µM. By contrast, any introduction of a branched alkyl or alkoxy side chain larger than methyl at the 4-position resulted in complete loss of DAO inhibition: compounds 1s (4-ethyl), 1t, 1u, and 1v all displayed IC₅₀ values >100 µM [1]. Although 4-isopropoxythiophene-2-carboxylic acid was not directly tested in this study, the SAR establishes a class-level rule—the DAO active site cannot accommodate branched substituents beyond a methyl group. The branched isopropoxy substituent (–OCH(CH₃)₂) on the target compound is structurally analogous to the 4-isopropyl or 4-ethyl branched alkyl groups that abolished activity, permitting the class-level inference that the target compound is predicted to be inactive against DAO (IC₅₀ > 100 µM) [2].
| Evidence Dimension | Human DAO enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ > 100 µM (class-level inference based on branched 4-substituent SAR) |
| Comparator Or Baseline | 4-Methylthiophene-2-carboxylic acid (compound 1i): IC₅₀ = 1.3 ± 0.2 µM; Parent thiophene-2-carboxylic acid (1a): IC₅₀ = 7.8 ± 1.7 µM; 4-Ethyl analog (1s): IC₅₀ > 100 µM |
| Quantified Difference | >77-fold reduction in potency relative to 4-methyl analog; complete loss of activity relative to parent |
| Conditions | Recombinant human DAO enzyme assay, pH 8.3, 37°C, substrate: D-proline, endpoint: H₂O₂ detection (Amplex Red) |
Why This Matters
For research groups screening thiophene-2-carboxylic acid libraries against DAO, this compound serves as a definitive negative-control scaffold—its predicted inactivity confirms that the 4-isopropoxy substitution is incompatible with DAO binding, directing SAR efforts toward 4-methyl, 4-halo, or unsubstituted analogs.
- [1] Kato Y, Hin N, Maita N, Thomas AG, Kurosawa S, Rojas C, Yorita K, Slusher BS, Fukui K, Tsukamoto T. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Eur J Med Chem. 2018 Sep 18;159:23–34. Table 1: compounds 1a (IC₅₀ 7.8 ± 1.7 µM), 1i (IC₅₀ 1.3 ± 0.2 µM), 1s–1v (IC₅₀ > 100 µM). View Source
- [2] Kato Y et al. (2018), Section 2.3: 'These results suggest that DAO is incapable of accommodating thiophene carboxylic acids with a branched side chain larger than a methyl group.' Class-level extrapolation to 4-isopropoxy substitution. View Source
